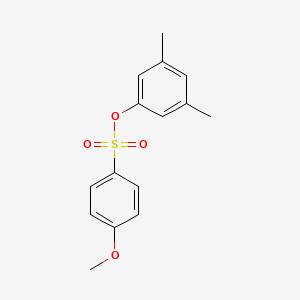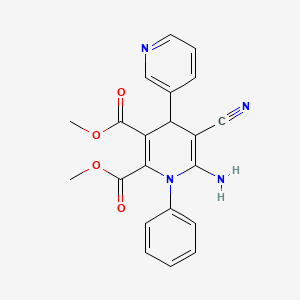
5-(4-iodobenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one
説明
5-(4-iodobenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one, also known as IBN-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBN-4 is a thiazolidinone derivative that exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
科学的研究の応用
5-(4-iodobenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-(4-iodobenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also exhibits anti-inflammatory and antimicrobial effects, making it a promising candidate for the treatment of infectious diseases and inflammatory disorders.
In agriculture, 5-(4-iodobenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have potential as a fungicide and insecticide. It exhibits significant activity against various plant pathogens, including Fusarium oxysporum and Botrytis cinerea. It also exhibits insecticidal activity against the cotton bollworm, making it a potential candidate for the development of new insecticides.
In materials science, 5-(4-iodobenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, metal-organic frameworks, and polymers. Its unique structure and properties make it a versatile building block for the development of new materials with a range of applications.
作用機序
The mechanism of action of 5-(4-iodobenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 5-(4-iodobenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. It also inhibits the activity of various enzymes involved in cell proliferation and survival, including AKT and ERK.
In inflammatory cells, 5-(4-iodobenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-6. It also inhibits the activity of various enzymes involved in the production of reactive oxygen species, which are involved in the inflammatory response.
Biochemical and Physiological Effects
5-(4-iodobenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one exhibits a range of biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, it induces apoptosis and inhibits cell proliferation and survival. In inflammatory cells, it inhibits the production of pro-inflammatory cytokines and reactive oxygen species. In plant cells, it inhibits the growth and development of various plant pathogens.
実験室実験の利点と制限
5-(4-iodobenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity and stability, and its broad range of biological activities. It is also relatively easy to synthesize, making it readily available for research purposes. However, 5-(4-iodobenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one also has some limitations, including its relatively low solubility in water, which can limit its bioavailability in vivo. It can also exhibit some cytotoxicity at high concentrations, which can affect its use in certain experiments.
将来の方向性
There are several future directions for research on 5-(4-iodobenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one, including the development of new derivatives with improved bioavailability and selectivity. There is also a need for further studies on its mechanism of action and its potential applications in various fields, including medicine, agriculture, and materials science. Additionally, more studies are needed to evaluate its safety and toxicity in vivo, to determine its potential for clinical use.
特性
IUPAC Name |
(5E)-5-[(4-iodophenyl)methylidene]-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12INOS2/c21-15-10-8-13(9-11-15)12-18-19(23)22(20(24)25-18)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZJIVZPBCLFPE-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC=C(C=C4)I)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C\C4=CC=C(C=C4)I)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12INOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-iodobenzylidene)-3-(naphthalen-1-yl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,5-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4855191.png)
![N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4855199.png)



![3-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4855226.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide](/img/structure/B4855231.png)
![N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4855232.png)

![butyl 4-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B4855257.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4855259.png)
![N-(2-methyl-5-nitrophenyl)-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4855266.png)
![methyl 2-[({[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4855274.png)
![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4855284.png)